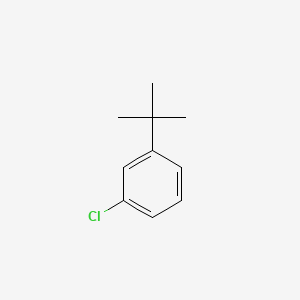

m-Tert-butyl chlorobenzene

Description

Properties

IUPAC Name |

1-tert-butyl-3-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXNATZCTBFSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192804 | |

| Record name | m-Tert-butyl chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-55-2 | |

| Record name | m-Tert-butyl chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tert-butyl chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The predominant industrial method involves Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride, catalyzed by complex acid systems such as HAlCl₄. This catalyst forms in situ via the reaction of anhydrous AlCl₃ with hydrogen chloride gas, creating a highly electrophilic species that facilitates tert-butyl group transfer to the aromatic ring.

The mechanism proceeds through:

-

Electrophile generation : HAlCl₄ protonates tert-butyl chloride, forming a tert-butyl carbocation.

-

Aromatic electrophilic substitution : The carbocation attacks chlorobenzene’s para position, directed by the chlorine atom’s meta-directing effect.

-

Deprotonation : Regeneration of the aromatic system releases HAlCl₄, sustaining catalytic activity.

Industrial Process Optimization

The patent CN102976885A details a multi-reactor cascade system designed to maximize yield (81.03%) and purity (99.28%) while recycling byproduct HCl:

Table 1: Key Process Parameters from Patent Embodiment 1

| Parameter | Value |

|---|---|

| Catalyst | HAlCl₄ (generated in situ) |

| Molar Ratio (Chlorobenzene : tert-Butyl Chloride) | 1.6 : 1 |

| Reaction Temperature | 90–100°C (initial heating) |

| Reaction Time | 4 hours (1 hour addition + 3 hours stirring) |

| Yield | 81.03% |

| Purity (GC) | 99.28% |

This configuration utilizes sequential reactors to:

Advantages Over Traditional AlCl₃ Catalysis

Compared to conventional AlCl₃-mediated Friedel-Crafts reactions, the HAlCl₄ system offers:

-

Enhanced catalyst stability : Reduced decomposition at elevated temperatures.

-

Byproduct valorization : HCl gas is repurposed for tert-butyl chloride synthesis, lowering raw material costs by ~18%.

-

Reduced corrosion : HAlCl₄’s lower acidity decreases reactor degradation, extending equipment lifespan.

Alternative Synthetic Routes and Comparative Analysis

Challenges:

-

Regioselectivity : Chlorine addition favors the para position (80–85%) due to steric hindrance at ortho sites.

-

Byproducts : Di-chlorinated isomers form at Cl₂ excess >1.2 equivalents.

Halogen Exchange Reactions

Metal-mediated halogen exchange represents an underexplored pathway:

This method remains limited by:

-

Low conversion rates (<50% at 150°C).

-

Copper salt contamination in final products.

Industrial-Scale Implementation Challenges

Reactor Design Considerations

The patent’s cascading reactor system addresses two critical issues:

-

Heat Management : Exothermic alkylation requires precise temperature control to prevent runaway reactions. Jacketed reactors with chilled water circulation maintain 90–100°C.

-

Gas-Liquid Mass Transfer : Sparging HCl through AlCl₃ suspensions ensures complete complex acid formation, achieving 95% catalyst utilization .

Chemical Reactions Analysis

Types of Reactions: m-Tert-butyl chlorobenzene primarily undergoes electrophilic aromatic substitution reactions. These include:

Nitration: Reaction with nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitro derivatives.

Sulfonation: Reaction with sulfur trioxide (SO3) or oleum to form sulfonic acids.

Halogenation: Reaction with halogens (e.g., bromine) in the presence of a catalyst to form dihalogenated products.

Common Reagents and Conditions:

Nitration: Concentrated HNO3 and H2SO4 at temperatures below 50°C.

Sulfonation: SO3 or oleum at temperatures around 80-100°C.

Halogenation: Bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3) at room temperature.

Major Products:

Nitration: m-Tert-butyl nitrobenzene.

Sulfonation: m-Tert-butylbenzenesulfonic acid.

Halogenation: 1-chloro-3-tert-butyl-4-bromobenzene.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : m-Tert-butyl chlorobenzene serves as a key intermediate in the synthesis of various complex organic molecules. Its reactivity allows for multiple electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nitration | HNO3 + H2SO4 | m-Tert-butyl nitrobenzene |

| Sulfonation | SO3 or oleum | m-Tert-butylbenzenesulfonic acid |

| Halogenation | Br2 + FeBr3 | 1-chloro-3-tert-butyl-4-bromobenzene |

Biology

- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions involving aromatic compounds. Its unique structure can influence the behavior of enzymes that act on aromatic substrates.

Medicine

- Pharmaceutical Synthesis : m-Tert-butyl chlorobenzene is a precursor in the synthesis of various pharmaceutical compounds, particularly those that require specific structural features derived from chlorinated aromatic compounds.

Industry

- Production of Agrochemicals and Dyes : The compound is used in the manufacture of agrochemicals and dyes due to its reactivity and ability to form stable intermediates.

Research into the biological activity of m-Tert-butyl chlorobenzene has revealed insights into its environmental impact and toxicity:

Biodegradation Potential

Studies indicate that specific microbial communities can degrade this compound effectively under controlled conditions. For instance:

- Microbial Communities : Bacteria such as Thermomonas and Petrimona have been identified as effective degraders.

- Degradation Efficiency : Higher concentrations of the compound inhibit biological activity, reducing degradation rates.

Toxicological Effects

The toxicological profile shows acute toxicity in aquatic organisms at high concentrations. Chronic exposure studies are necessary to assess potential long-term effects such as carcinogenicity and reproductive toxicity.

Case Studies

Several case studies highlight the applications and effects of m-Tert-butyl chlorobenzene:

- Environmental Impact Assessment : A study evaluated the degradation pathways of m-Tert-butyl chlorobenzene in contaminated sites, revealing effective microbial strategies for bioremediation.

- Pharmaceutical Development : Research documented the synthesis of novel drug candidates utilizing m-Tert-butyl chlorobenzene as an intermediate, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of m-Tert-butyl chlorobenzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The tert-butyl group is an electron-donating group, which stabilizes the carbocation intermediate and directs the incoming electrophile to the meta position. This results in the formation of substituted products with high regioselectivity .

Comparison with Similar Compounds

Chemical Profile :

Key Properties :

- Reaction Thermodynamics : The enthalpy of reaction (ΔrH°) in the liquid phase is reported as 0.84 ± 0.42 kJ/mol, indicating minimal energy change during structural isomerization processes .

Comparison with Structurally Similar Compounds

Chlorobenzene (C₆H₅Cl)

- Molecular Weight : 112.56 g/mol (lighter than m-Tert-butyl chlorobenzene by ~56 g/mol).

- Adsorption Behavior: ZIF-71 adsorbent shows high affinity for chlorobenzene, adsorbing it in large quantities compared to phenol due to stronger hydrophobic interactions .

- Environmental Impact : Detected in water resources with analytical precision challenges at concentrations <1.0 µg/L .

- Degradation : Catalytically oxidized via V₂O₅-WO₃/TiO₂ catalysts, forming intermediates through benzene ring opening and subsequent oxidation .

- Hazards : Classified as hazardous by OSHA, NIOSH, and EPA due to toxicity and environmental persistence .

Tert-Butylbenzene (C₁₀H₁₄)

- Molecular Weight : 148.24 g/mol (lighter than m-Tert-butyl chlorobenzene by ~20 g/mol).

- Flash Point : 60°C, indicating flammability risks .

- Applications : Used as a solvent and chemical intermediate .

- Key Difference : Lacks the chlorine atom, reducing electronegativity and altering reactivity compared to m-Tert-butyl chlorobenzene.

1,3,5-Trichlorobenzene (C₆H₃Cl₃)

4-Chlorobenzaldehyde (C₇H₅ClO)

- Molecular Weight : 140.57 g/mol.

- Reactivity : Contains an aldehyde group, making it more polar and reactive in nucleophilic additions compared to m-Tert-butyl chlorobenzene.

Comparative Analysis Table

| Property | m-Tert-butyl Chlorobenzene | Chlorobenzene | Tert-Butylbenzene | 1,3,5-Trichlorobenzene | 4-Chlorobenzaldehyde |

|---|---|---|---|---|---|

| Molecular Weight | 168.66 g/mol | 112.56 g/mol | 148.24 g/mol | 181.45 g/mol | 140.57 g/mol |

| Boiling Point | ~200°C (estimated*) | ~131°C | ~190°C (estimated*) | ~218°C | ~213°C |

| Key Functional Groups | Cl, tert-butyl | Cl | tert-butyl | 3×Cl | Cl, aldehyde |

| Hazards | Likely flammable/toxic | Hazardous (EPA) | Flammable (FP 60°C) | Persistent pollutant | Irritant |

| Applications | Synthetic intermediate | Solvent, intermediate | Solvent | Limited (pollutant) | Organic synthesis |

*Estimated based on molecular weight and substituent effects.

Key Research Findings

- Adsorption Differences: Chlorobenzene exhibits stronger adsorption in ZIF-71 compared to phenol due to hydrophobic interactions, whereas m-Tert-butyl chlorobenzene’s bulky tert-butyl group may reduce adsorption efficiency .

- Degradation Pathways : Chlorobenzene degrades via catalytic oxidation, while m-Tert-butyl chlorobenzene’s tert-butyl group likely slows biodegradation due to steric hindrance .

- Analytical Challenges : Both chlorobenzene and m-Tert-butyl chlorobenzene pose detection challenges at low concentrations in environmental samples, requiring advanced analytical methods .

Biological Activity

m-Tert-butyl chlorobenzene (C10H13Cl), a chlorinated aromatic compound, is of interest due to its industrial applications and potential environmental impacts. Understanding its biological activity is crucial for assessing its ecological and health risks. This article reviews the biological activity of m-tert-butyl chlorobenzene, focusing on its degradation, toxicity, and interactions with microbial communities.

- Molecular Weight : 168.66 g/mol

- CAS Registry Number : 3972-55-2

- Structure : The compound features a tert-butyl group attached to a chlorobenzene ring, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of m-tert-butyl chlorobenzene can be assessed through its biodegradation potential and toxicological effects on various organisms.

1. Biodegradation Potential

Research indicates that m-tert-butyl chlorobenzene can be degraded by specific microbial communities under controlled conditions. A study highlighted the effectiveness of bio-trickling filters (BTF) in degrading chlorinated compounds, including m-tert-butyl chlorobenzene. Key findings include:

- Microbial Communities : Bacteria such as Thermomonas, Petrimona, and Comana were identified as effective degraders of chlorinated compounds in the presence of mixed carbon sources .

- Degradation Efficiency : The degradation efficiency was found to be inversely related to the concentration of the pollutant. At higher concentrations, biological activity was inhibited, leading to reduced degradation rates .

2. Toxicological Effects

The toxicological profile of m-tert-butyl chlorobenzene has been evaluated across various endpoints:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to acute toxicity in aquatic organisms, with implications for environmental safety.

- Chronic Effects : Long-term exposure studies are necessary to understand potential carcinogenic effects and reproductive toxicity, as indicated by occupational exposure assessments .

Case Studies and Research Findings

Several studies have investigated the biological activity of m-tert-butyl chlorobenzene:

Q & A

Q. What are the established synthetic routes for m-tert-butyl chlorobenzene, and how do reaction conditions influence product purity?

m-Tert-butyl chlorobenzene (C₁₀H₁₃Cl, CAS 3972-55-2) is synthesized via Friedel-Crafts alkylation, where chlorobenzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (≥1.5 equiv.) improves electrophilic substitution efficiency .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize polyalkylation byproducts .

- Purification : Distillation under reduced pressure (e.g., 10–15 mmHg) isolates the meta-isomer, confirmed via GC-MS retention indices .

Q. How is m-tert-butyl chlorobenzene characterized structurally and thermodynamically?

- Spectroscopic analysis : NMR (¹H, ¹³C) identifies substitution patterns (e.g., δ ~2.1 ppm for tert-butyl protons; aromatic protons at δ 6.8–7.3 ppm) .

- Thermodynamic data : Enthalpy of formation (ΔfH°) is calculated via combustion calorimetry, with corrections for steric hindrance from the tert-butyl group. Reported ΔrH° values for isomerization reactions range from 0.84 ± 0.42 kJ/mol (liquid phase) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for m-tert-butyl chlorobenzene be resolved?

Discrepancies in ΔrH° values (e.g., 0.84 kJ/mol vs. 0 kJ/mol in isomerization studies) arise from experimental setups:

- Calorimetry vs. equilibrium methods : Calorimetric measurements may overlook solvent effects, while equilibrium constants (e.g., via UV-Vis spectroscopy) provide activity-corrected values .

- Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) refine experimental data by accounting for solvation and conformational entropy .

Q. What methodologies optimize the degradation of m-tert-butyl chlorobenzene in contaminated environments?

- Biochar-microbe composites : Iron-modified biochar (e.g., BFAT@W3) enhances microbial immobilization, achieving 85–92% chlorobenzene removal in soil via reductive dechlorination. Key factors:

- Biochar pore size (≥50 nm) for microbial colonization .

- Fe³⁺/Fe²⁺ redox cycling to sustain electron transfer .

Q. How can m-tert-butyl chlorobenzene be detected in complex matrices (e.g., extraterrestrial samples)?

- Pyrolysis-GC×GC-MS : Thermal desorption at 350–500°C liberates chlorinated organics, followed by dual-column separation to resolve co-eluting isomers (e.g., ortho vs. meta derivatives) .

- Isotopic labeling : ¹³C-labeled analogs distinguish endogenous m-tert-butyl chlorobenzene from instrument-derived contaminants, as demonstrated in Martian soil analysis .

Methodological Guidelines

- Synthetic optimization : Use kinetic vs. thermodynamic control (via temperature modulation) to favor meta-substitution .

- Data reconciliation : Cross-validate experimental ΔrH° with computational models (e.g., Gaussian) to address steric/electronic effects .

- Environmental remediation : Prioritize biochar-microbe systems for in situ degradation, monitoring via LC-TOF/MS for intermediate metabolites (e.g., tert-butylphenol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.